Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
Overview
Description
“Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate” is a chemical compound with the molecular formula C16H29N5O5 . It has a molecular weight of 371.44 g/mol . The compound is a white solid and is not intended for human or veterinary use .
Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 371.44 g/mol . The compound should be stored at 0-8°C .Scientific Research Applications
Synthesis and Polymerization
Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate and related compounds have significant applications in the field of organic synthesis. For example, Sanda, Kamatani, and Endo (2001) explored the anionic ring-opening polymerization of amino acid-derived cyclic carbonates, which included compounds similar to tert-butyl carbamates (Sanda, Kamatani, & Endo, 2001).
Synthesis of Biologically Active Compounds
The compound is also used as an intermediate in the synthesis of biologically active compounds. Zhao, Guo, Lan, and Xu (2017) reported its use in synthesizing an intermediate crucial for omisertinib (AZD9291), a notable example of its application in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Chiral Synthesis and Catalysis
In chiral synthesis and catalysis, compounds like tert-butyl carbamates play a vital role. Brenner, Vecchia, Leutert, and Seebach (2003) demonstrated the use of similar compounds in the synthesis of oxazolidinones, which are important chiral auxiliaries (Brenner, Vecchia, Leutert, & Seebach, 2003).
Advanced Organic Reactions
Moreover, these compounds are integral to advanced organic reactions. For example, Yang, Pan, and List (2009) illustrated their use in asymmetric Mannich reactions, a critical method in organic synthesis (Yang, Pan, & List, 2009).
Drug Synthesis and Modification
In the realm of drug synthesis and modification, these compounds are often used as intermediates. Vaid, Boini, Spitler, Pu, May, Yu, Sizhong, Fu, and Zhang (2013) discussed an efficient synthesis method starting from oxoacetic acid monohydrate, involving a compound similar to tert-butyl carbamate (Vaid et al., 2013).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O5/c1-15(2,3)25-12(22)17-11(18-13(23)26-16(4,5)6)21-9-19(7)14(24)20(8)10-21/h9-10H2,1-8H3,(H,17,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYFNWQRTHOSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CN(C(=O)N(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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